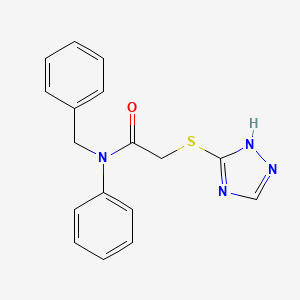![molecular formula C14H17N5O2 B6094210 2,6-DIMETHYL-4-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]MORPHOLINE](/img/structure/B6094210.png)
2,6-DIMETHYL-4-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]MORPHOLINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethyl-4-[4-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]morpholine is a complex organic compound that features a morpholine ring substituted with a benzoyl group containing a tetrazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethyl-4-[4-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]morpholine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Benzoylation: The tetrazole derivative is then subjected to benzoylation using benzoyl chloride in the presence of a base such as pyridine.
Morpholine Substitution: The final step involves the substitution of the benzoyl-tetrazole intermediate with morpholine under suitable conditions, often involving heating and the use of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethyl-4-[4-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the benzoyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives of the morpholine ring.
Reduction: Reduced forms of the benzoyl-tetrazole moiety.
Substitution: Various substituted morpholine or benzoyl derivatives.
Aplicaciones Científicas De Investigación
2,6-Dimethyl-4-[4-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]morpholine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used in research to understand its interactions with enzymes and receptors, providing insights into its biological activity.
Industrial Applications: The compound is investigated for its potential use in industrial processes, such as catalysis and chemical synthesis.
Mecanismo De Acción
The mechanism of action of 2,6-dimethyl-4-[4-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]morpholine involves its interaction with specific molecular targets. The tetrazole moiety can form hydrogen bonds and coordinate with metal ions, while the morpholine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethyl-4-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]morpholine: Similar structure but with different substitution patterns.
2,6-Dimethyl-4-[4-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperidine: Contains a piperidine ring instead of a morpholine ring.
2,6-Dimethyl-4-[4-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]pyrrolidine: Contains a pyrrolidine ring instead of a morpholine ring.
Uniqueness
2,6-Dimethyl-4-[4-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]morpholine is unique due to the presence of both the tetrazole and morpholine moieties, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Propiedades
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-[4-(tetrazol-1-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-10-7-18(8-11(2)21-10)14(20)12-3-5-13(6-4-12)19-9-15-16-17-19/h3-6,9-11H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMCBTWGBDGCAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(1,3-benzothiazol-2-yl)-3-piperidinyl]-2-(methylthio)-1,3-thiazole-4-carboxamide](/img/structure/B6094131.png)
![2-({5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-nitrophenyl)acetamide](/img/structure/B6094143.png)
![1-[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]methanamine](/img/structure/B6094146.png)

![2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B6094172.png)
![1-(2-{[(2-isopropoxyethyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6094179.png)
![3-[(4-hydroxy-3-methoxybenzylidene)amino]-2-[(4-isopropylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6094187.png)
![3-[3-(2,6-Dimethylphenoxy)propyl]pentane-2,4-dione](/img/structure/B6094199.png)

![N-methyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B6094211.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3-methoxybenzamide](/img/structure/B6094214.png)
![N-(3-chloro-4-methoxyphenyl)-3-{1-[3-(2-isoxazolidinyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6094217.png)
![4-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)-2-ethoxyphenol](/img/structure/B6094225.png)
![N-methyl-N-[2-(2-pyridinyl)ethyl]-1-(8-quinolinylsulfonyl)-3-piperidinamine](/img/structure/B6094231.png)
